molecular formula C18H23N3S B10887777 1-[4-(Methylsulfanyl)benzyl]-4-(pyridin-2-ylmethyl)piperazine

1-[4-(Methylsulfanyl)benzyl]-4-(pyridin-2-ylmethyl)piperazine

Cat. No.: B10887777
M. Wt: 313.5 g/mol
InChI Key: YKCQHKGAMFBPMB-UHFFFAOYSA-N
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Description

1-[4-(METHYLSULFANYL)BENZYL]-4-(2-PYRIDYLMETHYL)PIPERAZINE is a chemical compound that features a piperazine ring substituted with a benzyl group containing a methylsulfanyl moiety and a pyridylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(METHYLSULFANYL)BENZYL]-4-(2-PYRIDYLMETHYL)PIPERAZINE typically involves the following steps:

    Formation of the Benzyl Intermediate: The benzyl group with a methylsulfanyl substituent can be synthesized through the reaction of 4-methylthiobenzyl chloride with a suitable nucleophile.

    Formation of the Piperazine Intermediate: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

    Coupling Reaction: The benzyl intermediate is then coupled with the piperazine intermediate under suitable conditions, often using a base such as sodium hydride or potassium carbonate.

    Introduction of the Pyridylmethyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[4-(METHYLSULFANYL)BENZYL]-4-(2-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridylmethyl group can be reduced to a piperidylmethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Piperidylmethyl derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-[4-(METHYLSULFANYL)BENZYL]-4-(2-PYRIDYLMETHYL)PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

    Industrial Applications: It can be used in the development of new catalysts and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(METHYLSULFANYL)BENZYL]-4-(2-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(METHYLSULFANYL)BENZYL]-4-(2-THIENYLMETHYL)PIPERAZINE: Similar structure but with a thienylmethyl group instead of a pyridylmethyl group.

    1-[4-(METHYLSULFANYL)BENZYL]-4-(2-FURANYLMETHYL)PIPERAZINE: Similar structure but with a furanylmethyl group instead of a pyridylmethyl group.

Uniqueness

1-[4-(METHYLSULFANYL)BENZYL]-4-(2-PYRIDYLMETHYL)PIPERAZINE is unique due to the presence of both a methylsulfanyl group and a pyridylmethyl group, which can confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H23N3S

Molecular Weight

313.5 g/mol

IUPAC Name

1-[(4-methylsulfanylphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine

InChI

InChI=1S/C18H23N3S/c1-22-18-7-5-16(6-8-18)14-20-10-12-21(13-11-20)15-17-4-2-3-9-19-17/h2-9H,10-15H2,1H3

InChI Key

YKCQHKGAMFBPMB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=N3

Origin of Product

United States

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